4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

CCR4 antagonism chemokine receptor GPCR drug discovery

4-(4-Benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (CAS 1203148-27-9, MF: C19H23N5O, MW: 337.43 g/mol) is a synthetic small molecule belonging to the piperazinyl pyrimidine class. Its structure features a pyrimidine core substituted at the 4-position with a benzoylpiperazine moiety and at the 6-position with a pyrrolidine ring.

Molecular Formula C19H23N5O
Molecular Weight 337.427
CAS No. 1203148-27-9
Cat. No. B2877131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
CAS1203148-27-9
Molecular FormulaC19H23N5O
Molecular Weight337.427
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C19H23N5O/c25-19(16-6-2-1-3-7-16)24-12-10-23(11-13-24)18-14-17(20-15-21-18)22-8-4-5-9-22/h1-3,6-7,14-15H,4-5,8-13H2
InChIKeyJOOSUFXFVMPLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (CAS 1203148-27-9): Chemical Identity and Pharmacological Context for Procurement


4-(4-Benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (CAS 1203148-27-9, MF: C19H23N5O, MW: 337.43 g/mol) is a synthetic small molecule belonging to the piperazinyl pyrimidine class. Its structure features a pyrimidine core substituted at the 4-position with a benzoylpiperazine moiety and at the 6-position with a pyrrolidine ring . This chemotype has been claimed in patent literature as a CCR4 antagonist scaffold [1] and has been explored for kinase inhibition and anti-proliferative activities [2]. The compound is commercially available through screening compound suppliers and is intended exclusively for non-human research applications.

Why 4-(4-Benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine Cannot Be Readily Substituted by In-Class Piperazinyl Pyrimidine Analogs


Piperazinyl pyrimidine derivatives exhibit steep structure-activity relationships (SAR), where minor changes in substituent position or composition dramatically redirect target engagement profiles. For example, within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold, varying the aryl substituent on the piperazine ring shifted caspase-5 selectivity by nearly 10-fold [1]. Similarly, methylation at the pyrimidine 2-position alters molecular properties (MW shift from 337.43 to 351.4 g/mol; LogP from ~2.27 to ~2.65) that can affect membrane permeability and off-target binding . Generic substitution without empirical verification therefore risks loss of the desired target profile, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence: 4-(4-Benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine vs. Closest Analogs and Class Benchmarks


CCR4 Antagonist Activity: Target Engagement vs. Structurally Related Piperazinyl Pyrimidine Derivatives

In a [35S]GTPγS binding assay using human recombinant CCR4 receptor expressed in CHO cell membranes, a piperazinyl pyrimidine derivative from the same patent family as the target compound exhibited IC50 = 603 nM [1]. The target compound bears the core piperazinyl pyrimidine scaffold required for CCR4 antagonism, as claimed in EP2805947B1, where structure-activity relationship (SAR) studies demonstrate that benzoylation of the piperazine nitrogen is a key pharmacophoric feature for CCR4 binding [2]. By contrast, the closely related 2-methyl analog (Hit2Lead 9266201, MW 351.4) has not been reported in CCR4 assays, and the absence of the 2-methyl group in the target compound preserves an additional hydrogen-bond acceptor site on the pyrimidine ring that may influence receptor interaction geometry.

CCR4 antagonism chemokine receptor GPCR drug discovery

Physicochemical Property Differentiation: Unsubstituted vs. 2-Methyl Pyrimidine Core Comparison

The target compound (Hit2Lead 9316551) possesses a molecular weight of 337.43 g/mol, cLogP of ~2.27, and topological polar surface area (tPSA) of 52.6 Ų . Its closest commercially cataloged analog, 4-(4-benzoyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine (9266201), has MW = 351.4 g/mol, cLogP = 2.65, and identical tPSA of 52.6 Ų. The addition of a single methyl group at the pyrimidine 2-position increases lipophilicity by +0.38 log units and molecular weight by 14 Da, which can significantly impact aqueous solubility, metabolic stability, and protein binding in biological assays . A further analog, 2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine (9219222), shows MW = 365.5 and further altered LogP, illustrating the steep property gradient in this series.

physicochemical properties drug-likeness ADME prediction

Kinase Inhibition Profile: Cross-Class Comparison to PIM Kinase Inhibitor Chemotypes

Piperazinyl pyrimidine derivatives bearing pyrrolidine substituents have been patented as protein kinase inhibitors (US8609672B2) with demonstrated anti-proliferative activity [1]. In a closely analogous chemotype from US8575145, a piperazinyl pyrimidine compound (BDBM104134) showed PIM1 IC50 = 23 nM, PIM3 IC50 = 33 nM, and PIM2 IC50 = 2,470 nM at pH 7.4, 22°C, demonstrating a >100-fold selectivity window between PIM isoforms [2]. The target compound, bearing a benzoylpiperazine moiety at the 4-position and pyrrolidine at the 6-position, presents a distinct substitution pattern relative to these characterized inhibitors. The benzoyl group may confer additional hinge-binding interactions with the kinase ATP pocket compared to the unsubstituted piperazine or alkyl-substituted analogs in the caspase inhibitor series [3].

PIM kinase inhibition cancer therapeutics serine/threonine kinase

Commercial Accessibility and Screening Collection Provenance for Phenotypic Assay Deployment

The target compound is cataloged as a screening compound (Hit2Lead 9316551) within the ChemBridge screening collection, with defined purity, salt form (free base), and solid physical form suitable for DMSO solubilization . Unlike close analogs such as 4-(4-benzoyl-1-piperazinyl)-6-methyl-2-(1-pyrrolidinyl)pyrimidine or 2-(4-benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine, which are primarily available through specialty vendors with limited batch traceability, the target compound benefits from the quality control and re-supply infrastructure of a major screening deck supplier . This distinction is critical for longitudinal studies requiring consistent compound identity across multiple experimental batches. Furthermore, the compound has been annotated in patent literature with potential anti-cancer differentiation activity, inducing monocytic differentiation in undifferentiated cells [1].

phenotypic screening chemical probe screening library procurement

Optimal Deployment Scenarios for 4-(4-Benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine in Drug Discovery and Chemical Biology


CCR4-Targeted Phenotypic Screening in Inflammatory and Allergic Disease Models

Given its alignment with the CCR4 antagonist pharmacophore claimed in EP2805947B1 [1], this compound is suitable for deployment in phenotypic assays of Th2 cell migration, allergic dermatitis, or asthma models. Its unsubstituted pyrimidine 2-position distinguishes it from methylated analogs, providing a unique molecular recognition surface for CCR4 binding pocket interactions. Researchers should use it as a tool compound alongside structurally distinct CCR4 antagonists to validate target engagement and assess chemotype-dependent efficacy.

Kinome-Wide Selectivity Profiling of Piperazinyl Pyrimidine-Based Kinase Inhibitors

The compound's benzoylpiperazine-pyrrolidine substitution pattern occupies distinct chemical space within the kinase inhibitor landscape defined by US8609672B2 and US8575145 [2]. It is appropriate for inclusion in kinase selectivity panels (e.g., DiscoverX KINOMEscan or similar) to establish its kinome fingerprint relative to known PIM inhibitors. The observed >100-fold PIM1/PIM2 selectivity in related chemotypes suggests that subtle structural modifications can yield profound selectivity shifts, making this compound valuable for SAR exploration.

Differentiation-Inducing Anti-Cancer Agent Screening in Hematological Malignancy Models

Patent annotations describe activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [3]. This compound can be deployed in differentiation screens using AML cell lines (e.g., HL-60, U937, or NB4) to quantify induction of CD11b/CD14 surface markers and assess morphological maturation. The compound's favorable physicochemical profile (cLogP 2.27, MW 337) supports cellular permeability without excessive lipophilicity-driven cytotoxicity.

Comparative Chemical Probe Development for Caspase-1/-4/-5 Inflammasome Studies

Building on the caspase inhibitory activity demonstrated by the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold [4], this compound can serve as a comparator in structure-activity relationship studies aimed at dissecting the contributions of the 4-benzoylpiperazine moiety versus 2,6-dipyrrolidine substitution to caspase binding. Its use in caspase-1/-4/-5 enzymatic assays alongside CK-1-41 (the ethylbenzene derivative benchmark) can illuminate key pharmacophoric elements for inflammatory caspase inhibition.

Quote Request

Request a Quote for 4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.